

An In-depth Technical Guide to 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-formylthiazole

Cat. No.: B112722

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-formylthiazole is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a reactive aldehyde group and a chlorine-substituted thiazole ring, make it a valuable building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of **2-Chloro-4-formylthiazole**, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Profile

2-Chloro-4-formylthiazole, with the empirical formula C_4H_2ClNO , is a solid at room temperature.^[1] The presence of both an electrophilic aldehyde and a thiazole ring, a common scaffold in many biologically active compounds, underpins its utility in synthetic chemistry.

Physicochemical Properties

A summary of the key quantitative data for **2-Chloro-4-formylthiazole** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₄ H ₂ CINOS	[1]
Molecular Weight	147.58 g/mol	[1]
CAS Number	5198-79-8	[1]
Appearance	Solid	[1]
InChI	1S/C4H2CINOS/c5-4-6-3(1-7)2-8-4/h1-2H	[1]
SMILES	CIC1=NC(C([H])=O)=CS1	[1]

Synthesis of 2-Chloro-4-formylthiazole

The introduction of a formyl group onto a thiazole ring can be achieved through various formylation reactions. A prominent and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[\[3\]](#)

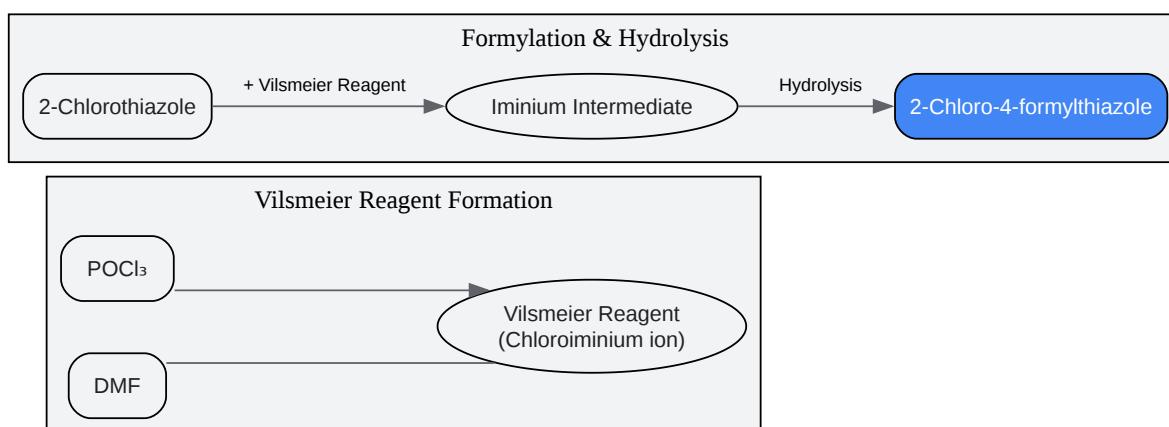
While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-formylthiazole** is not readily available in the public domain, a plausible synthetic route would involve the Vilsmeier-Haack formylation of 2-chlorothiazole. The following section outlines a generalized experimental protocol based on this reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (Generalized)

Objective: To synthesize **2-Chloro-4-formylthiazole** via the formylation of 2-chlorothiazole using the Vilsmeier-Haack reaction.

Materials:

- 2-Chlorothiazole


- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Anhydrous 1,2-dichloroethane (or another suitable inert solvent)
- Sodium acetate
- Ice
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool a solution of DMF in anhydrous 1,2-dichloroethane to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
- **Formylation:** To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole in anhydrous 1,2-dichloroethane dropwise, while maintaining the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture in an ice bath. Carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the hydrolysis is complete. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

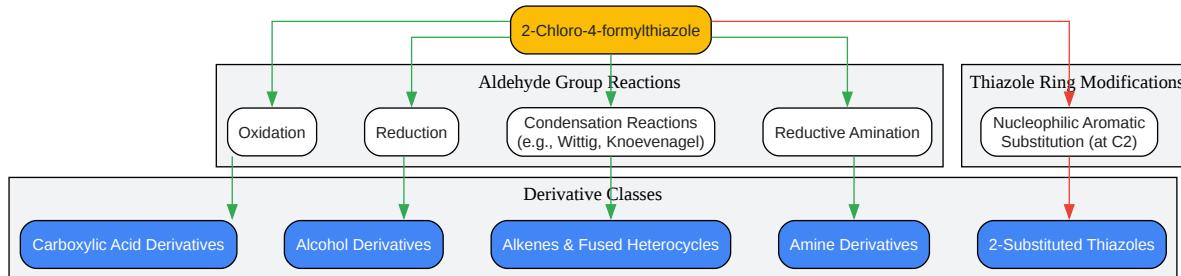
- Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude **2-Chloro-4-formylthiazole** can be further purified by column chromatography on silica gel or by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

[Click to download full resolution via product page](#)

Figure 1. Generalized workflow for the synthesis of **2-Chloro-4-formylthiazole** via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Development


The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[5] The presence of the chloro and formyl functional groups on **2-Chloro-4-formylthiazole** provides reactive handles for the construction of diverse molecular libraries for drug discovery.

While specific biological targets and signaling pathways for **2-Chloro-4-formylthiazole** are not extensively documented, its derivatives are of significant interest. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can serve as a precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess a wide spectrum of pharmacological activities.

The development of novel thiazole-containing compounds is an active area of research. For example, various 2,4-disubstituted thiazole derivatives have been synthesized and investigated for their potential to modulate cellular development and differentiation. Furthermore, thiazole carboxamide derivatives have been explored as potential c-Met kinase inhibitors for cancer treatment.^[6] The versatility of **2-Chloro-4-formylthiazole** makes it a valuable starting material for the synthesis of such compounds.

Logical Relationships in Synthetic Utility

The synthetic utility of **2-Chloro-4-formylthiazole** stems from the distinct reactivity of its functional groups, allowing for a variety of chemical transformations.

[Click to download full resolution via product page](#)

Figure 2. Logical diagram illustrating the synthetic potential of **2-Chloro-4-formylthiazole** based on its functional groups.

Conclusion

2-Chloro-4-formylthiazole is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not widely documented, synthesis via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites make it an attractive starting material for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-formylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112722#2-chloro-4-formylthiazole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com